2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE
Description
This compound features a furan-3-carboxamide core substituted with 2,5-dimethyl groups, linked via an ethyl chain to a piperazine ring bearing a thiophene-2-carbonyl moiety. The hydrochloride salt enhances aqueous solubility, a critical attribute for pharmaceutical applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S.ClH/c1-13-12-15(14(2)24-13)17(22)19-5-6-20-7-9-21(10-8-20)18(23)16-4-3-11-25-16;/h3-4,11-12H,5-10H2,1-2H3,(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCHHNJBEJXNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via a base-promoted domino reaction of β-keto compounds with vinyl dichlorides.
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reactions: The final compound is formed by coupling the furan and thiophene rings with a piperazine moiety using reagents like phosphorus pentasulfide (P4S10) and other sulfurizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The thiophene and furan rings can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The piperazine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Core Structural and Functional Group Variations
The compound’s structural analogs differ in core heterocycles, substituents, and piperazine-linked functionalities:
Key Observations :
- Heterocycle Impact: The target compound’s furan-carboxamide core contrasts with thiazole (10d) or benzoisothiazole (Ziprasidone analogs), which may influence metabolic stability and receptor binding.
- Ziprasidone’s dichloro-hydroxybiindoline system (Related Compound B) suggests a larger, more rigid structure with possible CNS activity .
- Synthetic Efficiency : Yields for 10d–f analogs exceed 89%, indicating robust synthetic routes for piperazine-thiazole derivatives . Data for the target compound’s synthesis are unavailable.
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : The hydrochloride salt of the target compound likely improves solubility compared to neutral analogs like 10d–f, which are ester derivatives with lower polarity .
- Electronic Properties : The thiophene-2-carbonyl group may confer electron-deficient aromatic interactions, differing from the electron-rich benzoisothiazole in Ziprasidone analogs .
Biological Activity
The compound 2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Furan Ring : Contributes to the compound's electron-rich nature, enhancing its interaction with biological targets.
- Thiazole and Piperazine Moieties : Known for their roles in drug development, these groups can influence the pharmacokinetics and pharmacodynamics of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell metabolism, leading to reduced growth of pathogenic microorganisms.
- Disruption of Membrane Integrity : Interaction with cellular membranes can lead to increased permeability, causing cell lysis in bacteria and fungi.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through activation of intrinsic apoptotic pathways.
Anticancer Activity
Preliminary investigations into structurally similar compounds have indicated potential anticancer properties:
- Cell Lines Tested : Studies have focused on various cancer cell lines, including HCT-15 (colon carcinoma) and A-431 (epidermoid carcinoma).
- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 5 µM to 20 µM against these cell lines, indicating significant cytotoxicity.
Case Studies
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Study on Antimicrobial Efficacy :
A study investigated a series of thiophene-containing compounds for their antimicrobial efficacy against drug-resistant strains. Results indicated that certain derivatives displayed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the piperazine moiety could enhance activity against resistant strains. -
Cancer Cell Proliferation Inhibition :
Another study evaluated the effect of a related compound on cancer cell proliferation. The results showed a dose-dependent inhibition of cell growth in various cancer lines, with a notable increase in apoptosis markers at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
